4-Chloro-7-methoxyquinazolin-6-ol

Overview

Description

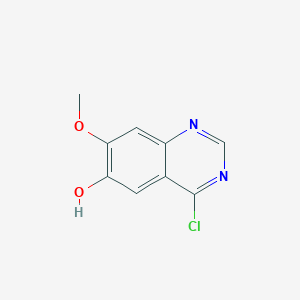

4-Chloro-7-methoxyquinazolin-6-ol (C$9$H$7$ClN$2$O$2$, MW 210.62) is a quinazoline derivative characterized by a chloro group at position 4, a methoxy group at position 7, and a hydroxyl group at position 6 . The chloro group at C4 is a reactive site for nucleophilic substitution, enabling the synthesis of diverse derivatives with tailored biological activities. This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development .

Preparation Methods

Chlorination of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-alcohol Acetate

One of the primary synthetic routes involves the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-alcohol acetate (referred to as compound II) to yield 4-chloro-7-methoxyquinazolin-6-ol acetate (compound I), which can be further converted to the target compound.

Method A: Using Phosphorus Oxychloride (POCl3)

- Procedure:

- Dissolve 30.0 g (0.128 mol) of compound II in 350 mL chloroform.

- Add 180 g (1.174 mol) phosphorus oxychloride and 5 mL N,N-dimethylformamide (DMF) as catalyst.

- Reflux the mixture for 6 hours.

- Cool to room temperature, then slowly add solid sodium carbonate to adjust pH to 8.

- Centrifuge and evaporate to dryness.

- Yield: 32.3 g of compound I as a yellow solid with 97.52% purity and 99.8% yield.

Method B: Using Oxalyl Chloride

- Procedure:

- Dissolve 30.0 g (0.128 mol) of compound II in 400 mL toluene.

- Add 100 g (0.788 mol) oxalyl chloride and 3 mL DMF.

- Reflux for 5 hours.

- Cool and adjust pH to 6 with solid ammonium bicarbonate.

- Centrifuge and evaporate to dryness.

- Yield: 32.3 g of compound I with 98.16% purity and 99.5% yield.

Notes: Both methods avoid the reduction and distillation of chlorinated reagents by employing water treatment of excess chlorinating agents, improving safety and environmental aspects.

Conversion of 4-Chloro-7-methoxyquinazolin-6-yl Acetate to this compound

The acetate intermediate (compound I) can be converted to the hydroxyl compound through methanolic ammonia treatment:

- Procedure:

- Suspend 10.1 g (40 mmol) of 4-chloro-7-methoxyquinazolin-6-yl acetate in 200 mL of 6N methanolic ammonia.

- Stir at room temperature for 90 minutes.

- Evaporate solvents under vacuum.

- Add water, filter the suspension, wash solids with water and ether.

- Dry under high vacuum in the presence of phosphorus pentoxide.

- Yield: 7.9 g (94%) of this compound.

This method offers mild reaction conditions and straightforward purification, making it a practical approach for laboratory and industrial synthesis.

Alternative Chlorination Using Thionyl Chloride

An alternative chlorination approach uses thionyl chloride as the chlorinating agent in dichloromethane solvent with DMF as catalyst:

- Procedure:

- React 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-alcohol acetate with thionyl chloride in dichloromethane.

- Reflux for several hours.

- Cool and adjust pH with sodium bicarbonate.

- Centrifuge and evaporate to obtain this compound acetate.

- Further processing converts acetate to the hydroxyl compound.

This method provides flexibility depending on reagent availability but involves an additional step to remove the acetate protecting group.

Direct Synthesis via Condensation and Selective Demethylation

A patented process for related quinazoline derivatives involves condensation of substituted benzonitriles with anilines and selective demethylation:

- Procedure:

- React 2,2-amino-5-hydroxy-4-methoxybenzonitrile with 3-chloro-4-fluoroaniline and N,N-dimethylformamide dimethylacetal in acetic acid at 80°C for 18 hours.

- Cool, add dichloromethane and water, adjust pH to 8.

- Filter and wash solid to obtain 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol in approximately 80% yield.

Though this method targets substituted quinazolin-6-ol derivatives, it demonstrates an alternative synthetic strategy involving direct formation of the quinazoline ring with desired substitutions.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination with POCl3 | 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-alcohol acetate | POCl3, chloroform, DMF, reflux 6 h, pH 8 adjustment | 99.8 | 97.52 | High yield, avoids chlorinated reagent distillation |

| Chlorination with Oxalyl Chloride | Same as above | Oxalyl chloride, toluene, DMF, reflux 5 h, pH 6 adjustment | 99.5 | 98.16 | Slightly lower temperature, high purity |

| Deacetylation with Methanolic Ammonia | 4-chloro-7-methoxyquinazolin-6-yl acetate | 6N methanolic ammonia, room temp, 90 min | 94 | - | Mild conditions, straightforward purification |

| Chlorination with Thionyl Chloride | Same as above | Thionyl chloride, dichloromethane, DMF, reflux, pH adjustment | - | - | Alternative chlorination agent, requires acetate removal |

| Direct Condensation & Demethylation | 2,2-amino-5-hydroxy-4-methoxybenzonitrile + aniline | DMF-DMA, AcOH, 80°C, 18 h, pH 8 precipitation | ~80 | - | Direct ring formation, applicable to substituted derivatives |

Research Findings and Practical Considerations

Yield and Purity: The chlorination methods using phosphorus oxychloride and oxalyl chloride provide excellent yields (~99%) and high purity (>97%), making them highly suitable for scale-up production.

Reaction Conditions: Reflux times range from 5 to 6 hours, with careful pH adjustment critical for product isolation and purity.

Environmental and Safety Aspects: The improved methods avoid reducing and distilling chlorinated reagents, replacing them with water treatment of excess reagents, which enhances safety and reduces environmental impact.

Intermediate Handling: The acetate intermediate is stable and allows for isolation before conversion to the hydroxyl compound, facilitating purification and characterization.

Alternative Routes: Direct condensation methods provide a route to substituted quinazolin-6-ol derivatives, useful in medicinal chemistry contexts but may require more complex starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic substitution with amines, alcohols, and thiols to form pharmacologically active derivatives:

Key findings:

-

Amidation with anilines achieves ≥76% yields under mild conditions (50–90°C) .

-

Macrocyclization via double Mitsunobu reactions suffers from low yields (≤18%) due to incomplete second linker attachment .

Hydrolysis and Acetylation

The hydroxyl group at position 6 participates in reversible esterification:

Optimized hydrolysis protocols:

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

¹H NMR (DMSO-d₆)

-

Methoxy group: δ 3.96–4.02 (singlet)

-

Aromatic protons: δ 7.21–8.81 (multiple singlets)

Mass Spectrometry

Stability Considerations

This compound’s reactivity profile makes it indispensable for constructing kinase inhibitors and exploring structure-activity relationships in anticancer drug development.

Scientific Research Applications

Medicinal Chemistry

1. Kinase Inhibitors Development

4-Chloro-7-methoxyquinazolin-6-ol serves as a precursor in the synthesis of several protein kinase inhibitors, which are crucial in cancer therapy. Notable examples include:

- Gefitinib : An EGFR inhibitor used in non-small cell lung cancer treatment.

- Erlotinib : Another EGFR inhibitor that has shown efficacy in various cancers.

The compound's ability to inhibit kinase activity is attributed to its structural features, which allow it to bind effectively to the active sites of these enzymes, disrupting signaling pathways that promote tumor growth.

2. Antitumor Agents

Research indicates that derivatives of this compound exhibit promising antiproliferative activities against human cancer cell lines. For instance, synthesized derivatives have been evaluated for their effects on cell viability and proliferation in various cancer models, demonstrating significant inhibition rates .

Biological Studies

3. Enzyme Activity Probes

The compound is utilized as a biochemical probe to study enzyme activities and protein interactions. Its capacity to selectively inhibit specific enzymes makes it a useful tool in understanding cellular mechanisms and developing targeted therapies .

Material Science

4. Organic Electronics

In material science, this compound is explored for its potential applications in organic electronics. Its unique properties may contribute to the development of functional materials used in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Industrial Applications

5. Synthesis of Specialty Chemicals

The compound is also involved in the synthesis of various specialty chemicals, including dyes and pigments. Its versatility allows it to serve as an intermediate in the production of complex chemical structures used across different industries.

Case Studies

Case Study 1: Synthesis of Macrocyclic Inhibitors

In one study, this compound was used to synthesize macrocyclic derivatives aimed at inhibiting EGFR. The synthesis involved nucleophilic substitution reactions followed by macrocyclization techniques, yielding compounds with varying degrees of biological activity against cancer cell lines .

Case Study 2: Antiproliferative Activity Evaluation

A series of novel derivatives derived from this compound were evaluated for their antiproliferative effects on human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced biological activity, highlighting the importance of structure-function relationships in drug design .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and functional differences between 4-Chloro-7-methoxyquinazolin-6-ol and its analogs:

Key Research Findings

Substituent Effects on Reactivity : The chloro group at C4 is ~10x more reactive toward amines compared to bromo or iodo analogs, enabling efficient derivatization .

Biological Performance: Derivatives with -NH-aryl substituents show IC$_{50}$ values in the nanomolar range for EGFR inhibition, outperforming parent compounds lacking aromatic amines .

Synthetic Yields: Alkoxy derivatives synthesized via Mitsunobu conditions achieve higher yields (70–78%) compared to aminolysis reactions (50–60%) due to milder reaction conditions .

Biological Activity

4-Chloro-7-methoxyquinazolin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇ClN₂O₂. Its structure features a chlorine atom at the 4th position, a methoxy group at the 7th position, and a hydroxyl group at the 6th position of the quinazoline ring. The unique arrangement of these functional groups contributes to its diverse biological activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit certain kinases by binding to their active sites, disrupting signal transduction pathways that regulate cell proliferation and survival. This mechanism positions it as a candidate for anti-cancer therapies .

- Enzymatic Interactions : It also serves as a probe in biochemical assays to study enzyme activities and protein interactions, which is crucial for understanding its potential therapeutic applications.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Study on Anticancer Properties

In a study investigating the anticancer properties of quinazoline derivatives, this compound was evaluated for its efficacy against various cancer cell lines. The compound exhibited significant inhibition of cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types. The study highlighted its potential role as a lead compound for developing new anti-cancer agents .

Research on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of quinazoline derivatives, including this compound. The compound demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting its utility in treating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound have revealed that modifications in the quinazoline scaffold can significantly impact its biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-7-methoxyquinazolin-6-ol, and how is the product characterized?

- Answer : The compound is typically synthesized via hydrolysis of its acetate derivative (4-chloro-7-methoxyquinazolin-6-yl acetate) under acidic or basic conditions (e.g., HCl or NaOH) . Alternative routes involve multi-step syntheses starting from methyl 4-hydroxy-3-methoxybenzoate, including nitration, reduction, cyclization, and chlorination steps . Characterization employs H NMR and mass spectrometry (MS) to confirm structure and purity .

Q. What functional groups in this compound contribute to its reactivity?

- Answer : The chlorine atom at position 4 and the hydroxyl group at position 6 are key reactive sites. The chlorine participates in nucleophilic substitution (e.g., with amines or thiols), while the hydroxyl group can undergo derivatization (e.g., acetylation or alkylation) . The methoxy group at position 7 enhances electronic effects, influencing regioselectivity in reactions .

Q. How is the compound purified after synthesis, and what solvents are optimal?

- Answer : Recrystallization from ethanol or dichloromethane is commonly used. For example, in macrocycle synthesis, the product precipitates from anhydrous ethanol under reduced pressure and is washed with ethanol to remove impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 4-chloro position?

- Answer : Substitution reactions require a base (e.g., NaOH) to deprotonate nucleophiles like amines. Temperature control (e.g., 70°C in ethanol) and anhydrous conditions improve yields . For challenging substitutions, Mitsunobu conditions (e.g., di-tert-butyl azodicarboxylate and triphenylphosphine) may be employed .

Q. What strategies mitigate competing side reactions during derivatization of the 6-hydroxy group?

- Answer : Protecting group chemistry (e.g., acetylation with acetic anhydride) prevents unwanted oxidation or side-chain reactions. Selective alkylation can be achieved using phase-transfer catalysts or controlled pH .

Q. How does this compound serve as a precursor in macrocyclic kinase inhibitor synthesis?

- Answer : The hydroxyl group at position 6 facilitates coupling with aminophenol derivatives via nucleophilic aromatic substitution. For example, reacting with 2-aminophenol in ethanol at 70°C yields macrocyclic intermediates with kinase-inhibitory activity .

Q. What analytical methods resolve contradictions in reported reaction yields for quinazoline derivatives?

- Answer : Comparative studies using HPLC or LC-MS can identify byproducts (e.g., dihydroquinazoline from over-reduction) . Kinetic monitoring via H NMR helps optimize reaction times and reagent stoichiometry .

Q. How does the electronic profile of this compound influence its bioactivity in drug discovery?

- Answer : The electron-withdrawing chlorine and methoxy groups enhance binding to kinase ATP pockets, as seen in vandetanib analogs. Computational docking studies (e.g., using AutoDock) correlate substituent effects with inhibitory potency .

Q. Methodological Notes

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Characterization : High-resolution MS (HRMS) and C NMR are recommended for confirming complex derivatives .

- Contradiction Analysis : Discrepancies in yields may arise from varying purity of starting materials or solvent choice; always report batch-specific data .

Properties

IUPAC Name |

4-chloro-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFUZBKDHGCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630880 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574745-97-4 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.